Comparative Human P2X3 Receptor Binding Affinity: Target Compound vs. Close Patent Analog
In a direct binding assay using a stably expressing cell line (C6BU-1 cell transfected with human P2X3 receptor), the target compound N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (identified as compound I-298 in US9212130B2) demonstrated a specific binding affinity with an IC50 of 8 nM [1]. This represents a measurable, 1.125-fold improvement in potency compared to a close structural analog, compound I-100 from the same patent, which exhibited an IC50 of 9 nM under identical assay conditions [2]. The quantitative difference, although modest, guides precise structure-activity relationship (SAR) understanding at this key position.
| Evidence Dimension | Human P2X3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Compound I-100 (US9212130B2): IC50 = 9 nM |
| Quantified Difference | 1.125-fold higher potency (8 nM vs 9 nM) |
| Conditions | Stably expressing C6BU-1 cell line transfected with human P2X3 receptor gene (GenBank: Y07683); pH 7.5. |
Why This Matters
This data provides a verifiable potency baseline at the primary molecular target, enabling a scientist to select the more effective P2X3 antagonist scaffold or benchmark this compound's performance against other specific analogs in the same patent series, rather than relying on generic class assumptions.
- [1] BindingDB Entry for BDBM196434: N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (I-298) from US9212130B2. IC50: 8 nM for Human P2X3. View Source
- [2] BindingDB Entry for BDBM196204: I-100 from US9212130B2. IC50: 9 nM for Human P2X3. View Source
